molecular formula C6H11NO3 B12952506 (R)-2-Amino-6-oxohexanoic acid

(R)-2-Amino-6-oxohexanoic acid

Katalognummer: B12952506
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: GFXYTQPNNXGICT-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-6-oxohexanoic acid is an amino acid derivative with a unique structure that includes an amino group and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-oxohexanoic acid typically involves the use of starting materials such as amino acids or their derivatives. One common synthetic route includes the protection of the amino group, followed by the introduction of the keto group through oxidation reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation.

Industrial Production Methods

Industrial production of ®-2-Amino-6-oxohexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-6-oxohexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions can include derivatives with modified functional groups, such as hydroxylated or nitro-substituted compounds

Wissenschaftliche Forschungsanwendungen

®-2-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-Amino-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-2-Amino-6-oxohexanoic acid include other amino acid derivatives with keto groups, such as:

  • ®-2-Amino-4-oxohexanoic acid
  • ®-2-Amino-5-oxohexanoic acid

Uniqueness

What sets ®-2-Amino-6-oxohexanoic acid apart from these similar compounds is its specific structure and the position of the keto group. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

(2R)-2-amino-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m1/s1

InChI-Schlüssel

GFXYTQPNNXGICT-RXMQYKEDSA-N

Isomerische SMILES

C(CC=O)C[C@H](C(=O)O)N

Kanonische SMILES

C(CC=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.